REACTION_CXSMILES
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C([NH:4][C:5]1[CH:13]=[C:12]([I:14])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=O)C.O=S(Cl)Cl.[CH3:19]O>>[CH3:19][O:9][C:7](=[O:8])[C:6]1[CH:10]=[CH:11][C:12]([I:14])=[CH:13][C:5]=1[NH2:4]
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Name
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Quantity
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13.8 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=C(C(=O)O)C=CC(=C1)I
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Name
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|
Quantity
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32.7 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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10 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was then cooled to 0° C.
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Type
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TEMPERATURE
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Details
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the reaction was heated at 65° C. for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction was then cooled to 0° C.
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Type
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TEMPERATURE
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Details
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the reaction was heated at 65° C. for 48 h
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Duration
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48 h
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Type
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TEMPERATURE
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Details
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The reaction was then cooled to 22° C.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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The resulting residue was diluted with H2O
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Type
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EXTRACTION
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Details
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extracted with 3×150 mL CH2Cl2
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Type
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WASH
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Details
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The combined organic fractions were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
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to give i-b (11.7 g, 93%)
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Name
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Type
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Smiles
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COC(C1=C(C=C(C=C1)I)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |